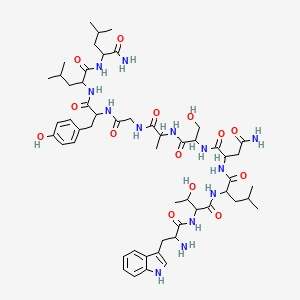
Benzoic acid, 4-(9-anthracenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, and its derivatives are known for their interesting photophysical and photochemical properties . Benzoic acid, 4-(9-anthracenyl)-, in particular, has applications in various fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(9-anthracenyl)-, typically involves the reaction of 9-anthracenyl derivatives with benzoic acid or its derivatives. One common method is the Suzuki cross-coupling reaction, where 9-bromoanthracene reacts with a benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of benzoic acid, 4-(9-anthracenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(9-anthracenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with different functional groups, such as anthraquinones, anthracene alcohols, and substituted anthracenes .
Applications De Recherche Scientifique
Benzoic acid, 4-(9-anthracenyl)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(9-anthracenyl)-, involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to changes in cellular functions. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic pathways . Additionally, its photophysical properties make it useful as a fluorescent probe, where it can bind to specific biomolecules and emit fluorescence upon excitation .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(9-anthracenyl)-, can be compared with other anthracene derivatives, such as:
9-Anthraldehyde: Known for its use in organic synthesis and as a precursor for other anthracene derivatives.
9,10-Diphenylanthracene: Used in OLEDs and known for its blue light-emitting properties.
Anthraquinone: Widely used in dye production and known for its redox properties.
The uniqueness of benzoic acid, 4-(9-anthracenyl)-, lies in its combination of the benzoic acid moiety with the anthracene structure, providing distinct photophysical and chemical properties that make it valuable in various applications.
Propriétés
Formule moléculaire |
C21H14O2 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
4-anthracen-9-ylbenzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)15-11-9-14(10-12-15)20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-13H,(H,22,23) |
Clé InChI |
VYACGKINCYYOLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)

![6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride](/img/structure/B13382960.png)

![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)

![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)

![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)

